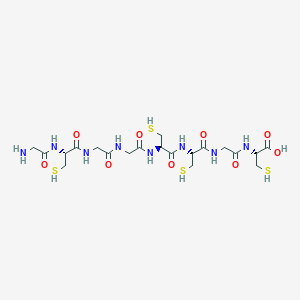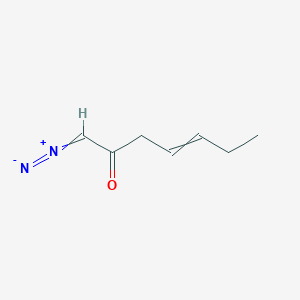
3-Amino-1-(pyridin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(pyridin-2-yl)propan-1-one est un composé organique de formule moléculaire C8H10N2O. C'est un dérivé de la pyridine, connu pour ses applications dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine. Ce composé se caractérise par la présence d'un groupe amino et d'un groupe pyridinyle liés à une chaîne propanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-Amino-1-(pyridin-2-yl)propan-1-one implique généralement la réaction du 3-pyridinecarboxaldéhyde avec le nitrométhane en présence d'une base, suivie de la réduction du composé nitro résultant. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs tels que le palladium sur carbone pour l'étape de réduction .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
3-Amino-1-(pyridin-2-yl)propan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou en alcools.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés[][3].
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les cétones, les acides carboxyliques, les amines et divers dérivés substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Industrie : Il est utilisé dans la production de divers produits chimiques fins et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe pyridinyle peut participer à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
3-Amino-1-(pyridin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of various fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(pyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Pyridin-2-yl)propan-1-ol
- 3-(Pyridin-2-yl)propan-1-amine
- 3-(Pyridin-2-yl)propan-1-one
Unicité
3-Amino-1-(pyridin-2-yl)propan-1-one est unique en raison de la présence à la fois d'un groupe amino et d'un groupe pyridinyle, ce qui confère une réactivité chimique et une activité biologique distinctes. Cette combinaison de groupes fonctionnels permet des applications polyvalentes dans divers domaines de la recherche et de l'industrie .
Propriétés
Numéro CAS |
652972-07-1 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
3-amino-1-pyridin-2-ylpropan-1-one |
InChI |
InChI=1S/C8H10N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2 |
Clé InChI |
RCNLSRKMIAFYEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


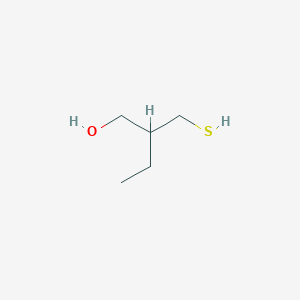

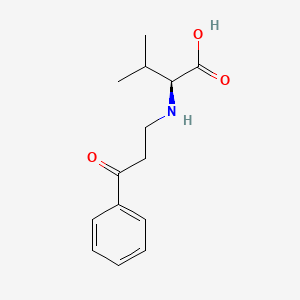
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)


![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
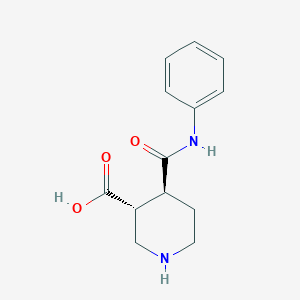
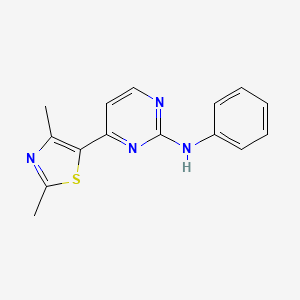
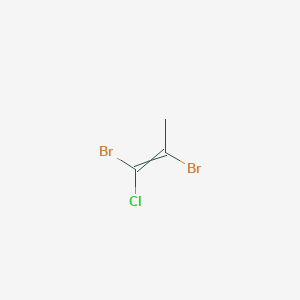
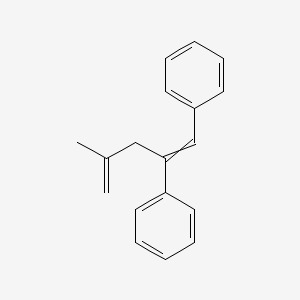
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
